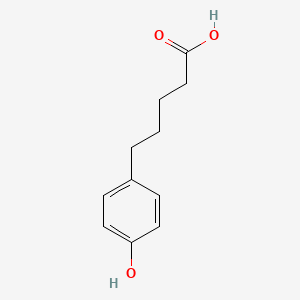

5-(4-hydroxyphenyl)pentanoic Acid

Description

This compound is a medium-chain fatty acid.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSJQFONKASLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426836 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-08-4 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4654-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-hydroxyphenyl)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-(4-hydroxyphenyl)pentanoic acid, a valuable building block in pharmaceutical and chemical research. The information presented herein is curated for professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and logical process visualizations.

Executive Summary

The most prevalent and scalable synthesis of this compound is a three-step process commencing with the protection of the phenolic hydroxyl group, followed by carbon chain extension via a Friedel-Crafts acylation, reduction of the resulting ketone, and subsequent deprotection. This method offers a reliable pathway with moderate to good overall yields. This guide will focus on this principal route, providing detailed methodologies for each critical transformation.

Core Synthesis Pathway

The primary synthetic pathway for this compound involves the following sequence of reactions:

-

Friedel-Crafts Acylation: Anisole (methoxybenzene) undergoes a Friedel-Crafts acylation with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 5-(4-methoxyphenyl)-5-oxopentanoic acid.

-

Ketone Reduction: The carbonyl group of the intermediate is reduced to a methylene group to yield 5-(4-methoxyphenyl)pentanoic acid. This can be achieved through several methods, most notably the Clemmensen or Wolff-Kishner reductions.

-

Demethylation: The methoxy group is cleaved to afford the final product, this compound. This is typically accomplished using strong acids like hydrobromic acid or with Lewis acids such as boron tribromide.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of this compound.

| Step | Reaction | Starting Material(s) | Product | Typical Yield (%) |

| 1. Friedel-Crafts Acylation | Anisole + Glutaric Anhydride → 5-(4-methoxyphenyl)-5-oxopentanoic acid | Anisole, Glutaric Anhydride | 5-(4-methoxyphenyl)-5-oxopentanoic acid | 70-85 |

| 2. Ketone Reduction | Reduction of 5-(4-methoxyphenyl)-5-oxopentanoic acid | 5-(4-methoxyphenyl)-5-oxopentanoic acid | 5-(4-methoxyphenyl)pentanoic acid | 60-95 |

| 3. Demethylation | Cleavage of the methyl ether of 5-(4-methoxyphenyl)pentanoic acid | 5-(4-methoxyphenyl)pentanoic acid | This compound | 75-90 |

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Anisole with Glutaric Anhydride

This procedure details the synthesis of the key intermediate, 5-(4-methoxyphenyl)-5-oxopentanoic acid.

Materials:

-

Anisole

-

Glutaric Anhydride

-

Aluminum Chloride (AlCl₃), anhydrous

-

Tetrachloroethane (or another suitable solvent like nitrobenzene or dichloromethane)

-

Dilute Hydrochloric Acid

-

Sodium Bicarbonate solution

-

Ether (or other suitable extraction solvent)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling bath, a mixture of anisole and glutaric anhydride is prepared in a suitable solvent such as tetrachloroethane.

-

The mixture is cooled to a low temperature (typically 0-5 °C).

-

Anhydrous aluminum chloride is added portion-wise to the stirred mixture, maintaining the low temperature.

-

After the addition is complete, the reaction is stirred for an extended period (e.g., 24-48 hours) at or slightly below room temperature.

-

The reaction mixture is then carefully poured into a mixture of ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

If tetrachloroethane or nitrobenzene is used as the solvent, it can be removed by steam distillation.

-

The aqueous residue is extracted with ether.

-

The ether extract is then treated with a sodium bicarbonate solution to extract the carboxylic acid product as its sodium salt.

-

The bicarbonate solution is separated and acidified with hydrochloric acid to precipitate the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid.

-

The crude product is collected by filtration and can be purified by recrystallization from a solvent mixture such as ethyl acetate-petroleum ether.

Step 2: Reduction of 5-(4-methoxyphenyl)-5-oxopentanoic acid

Two primary methods for this reduction are presented below. The choice of method depends on the stability of other functional groups in the molecule to acidic or basic conditions.

This method is effective for aryl-alkyl ketones that are stable in strong acid.[1][2][3]

Materials:

-

5-(4-methoxyphenyl)-5-oxopentanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene or Dioxane (co-solvent)

Procedure:

-

Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.

-

The keto acid is dissolved in a co-solvent like toluene or dioxane.

-

The zinc amalgam and concentrated hydrochloric acid are added to the solution.

-

The mixture is heated to reflux for an extended period (e.g., 24-48 hours). Additional portions of hydrochloric acid may be added during the reflux.[4]

-

After cooling, the organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude 5-(4-methoxyphenyl)pentanoic acid can be purified by distillation under reduced pressure or by recrystallization.

This method is suitable for substrates that are sensitive to strong acids.[5][6][7][8][9] The Huang-Minlon modification is a commonly used, more practical version of this reaction.[9]

Materials:

-

5-(4-methoxyphenyl)-5-oxopentanoic acid

-

Hydrazine hydrate (NH₂NH₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

High-boiling solvent (e.g., diethylene glycol, triethylene glycol)

Procedure:

-

The keto acid, hydrazine hydrate, and potassium hydroxide are combined in a high-boiling solvent such as diethylene glycol.

-

The mixture is heated to an intermediate temperature (e.g., 100-130 °C) for a period to allow for the formation of the hydrazone intermediate. Water and excess hydrazine are often distilled off during this stage.

-

The temperature is then raised to a higher level (e.g., 190-200 °C) to facilitate the decomposition of the hydrazone and the formation of the alkane, which is accompanied by the evolution of nitrogen gas.

-

After the reaction is complete (as indicated by the cessation of gas evolution), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with water and acidified with hydrochloric acid.

-

The product is then extracted with an organic solvent (e.g., ether or ethyl acetate).

-

The organic extracts are combined, washed with water and brine, dried, and the solvent is evaporated to yield the crude 5-(4-methoxyphenyl)pentanoic acid.

-

Purification can be achieved by recrystallization.

Step 3: Demethylation of 5-(4-methoxyphenyl)pentanoic acid

The final step is the cleavage of the methyl ether to yield the desired phenolic compound.

Materials:

-

5-(4-methoxyphenyl)pentanoic acid

-

Aqueous Hydrobromic Acid (HBr, typically 48%) or Boron Tribromide (BBr₃) in a suitable solvent (e.g., dichloromethane)

-

Toluene (for HBr method workup)

Procedure (using HBr):

-

5-(4-methoxyphenyl)pentanoic acid is suspended in aqueous hydrobromic acid.

-

The mixture is heated to reflux for several hours to overnight.

-

The progress of the reaction can be monitored by a suitable analytical technique such as HPLC or TLC.

-

Upon completion, the reaction mixture is cooled.

-

In some procedures, an organic solvent like toluene is added, and the mixture is stirred to facilitate precipitation of the product upon further cooling.

-

The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., toluene or petroleum ether), and dried.

-

Further purification can be achieved by recrystallization if necessary.

Note on BBr₃: Boron tribromide is a powerful but hazardous reagent that is also effective for ether cleavage, often at lower temperatures. It must be handled with extreme care under anhydrous conditions and an inert atmosphere.[10][11][12]

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The choice of reagents and conditions, particularly for the ketone reduction step, can be adapted based on the specific requirements of the overall synthetic scheme and the presence of other functional groups. This guide provides a solid foundation for researchers and drug development professionals to produce this important chemical intermediate.

References

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. byjus.com [byjus.com]

- 4. prepchem.com [prepchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 10. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-hydroxyphenyl)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-hydroxyphenyl)pentanoic acid, a medium-chain fatty acid derivative with potential applications in pharmaceutical and chemical research.[1][2] This document outlines key quantitative data, detailed experimental protocols for property determination, and logical workflows relevant to its scientific investigation.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These parameters are fundamental to understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [1][3] |

| Melting Point | 116-120 °C | [2] |

| Boiling Point (Predicted) | 401.0 ± 28.0 °C | [2] |

| pKa (Predicted) | 4.75 ± 0.10 | [1][2] |

| logP (XLogP3-AA) | 1.9 | [1] |

| Water Solubility | Soluble in water | [1][2] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [2] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail standardized experimental methodologies for the key parameters of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is a fundamental property of a liquid, though for a high-boiling point solid like this compound, this is often a predicted value due to the potential for decomposition at high temperatures.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Confirmation: The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is noted. This should be very close to the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is an issue.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.

-

Titration: The base is added in small, known increments, and the pH is recorded after each addition, allowing the solution to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall pharmacokinetic profile.

Apparatus:

-

Separatory funnel

-

Vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known concentration of this compound is dissolved in the aqueous phase. An equal volume of the octanol phase is added to a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases. The funnel is then allowed to stand until the phases have completely separated. Centrifugation can be used to aid separation if an emulsion forms.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility Determination

Quantitative solubility is a critical parameter for formulation development and understanding bioavailability.

Apparatus:

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer) in a vial.

-

Equilibration: The vial is sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate logical workflows for the investigation of this compound.

Caption: Logical workflow for the investigation of a novel compound.

Caption: Interrelation of physicochemical properties and their implications.

References

An In-depth Technical Guide to 5-(4-hydroxyphenyl)pentanoic Acid (CAS: 4654-08-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-hydroxyphenyl)pentanoic acid, a phenolic acid of interest in various scientific domains. This document collates available physicochemical data, outlines a probable synthetic route, and explores potential biological activities based on related compounds, addressing the current landscape of research surrounding this molecule.

Core Physicochemical Properties

This compound, also known as 5-(p-hydroxyphenyl)valeric acid, is a medium-chain fatty acid derivative.[1] Its core physicochemical properties are summarized in the table below, combining experimentally determined and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Melting Point | 116-120 °C | N/A |

| Boiling Point (Predicted) | 401.0 ± 28.0 °C | N/A |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 4.75 ± 0.10 | [1] |

| Water Solubility | Soluble | [1] |

| Appearance | White to off-white solid | N/A |

| CAS Number | 4654-08-4 | [1][2][3] |

Synthesis and Spectroscopic Analysis

Experimental Protocol: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride

-

To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., nitrobenzene or dichloromethane), cooled to 0-5 °C, add glutaric anhydride portion-wise.

-

Slowly add phenol to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting intermediate, 5-oxo-5-(4-hydroxyphenyl)pentanoic acid, can be extracted with a suitable organic solvent.

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

-

The keto-acid intermediate from Step 1 is then subjected to reduction to convert the carbonyl group to a methylene group.

-

Clemmensen Reduction: Reflux the keto-acid with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: Heat the keto-acid with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

-

After the reaction, the product, this compound, is isolated and purified by crystallization or chromatography.

A logical workflow for this proposed synthesis is depicted below.

References

Solubility Profile of 5-(4-hydroxyphenyl)pentanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-(4-hydroxyphenyl)pentanoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in the fields of medicinal chemistry and drug development, where it serves as a potential pharmacophore or intermediate. This document outlines available solubility data, details a standard experimental protocol for solubility determination, and explores a relevant biological pathway where this class of compounds may exert its effects.

Core Focus: Solubility in Organic Solvents

Estimated Solubility Data

The following table summarizes the solubility of structurally related compounds in common organic solvents. These values can serve as a useful estimation for the solubility of this compound.

| Solvent | Chemical Formula | Estimated Solubility of this compound | Observations for Structurally Similar Compounds |

| Methanol | CH₃OH | Freely Soluble | 4-hydroxybenzoic acid is freely soluble in alcohol. |

| Ethanol | C₂H₅OH | Freely Soluble | 4-hydroxybenzoic acid is freely soluble in alcohol. 2-(4-hydroxyphenyl)propionic acid is estimated to be freely soluble (> 100 g/L).[1] |

| Acetone | C₃H₆O | Soluble | 4-hydroxybenzoic acid is soluble in acetone. 2-(4-hydroxyphenyl)propionic acid is estimated to be freely soluble (> 100 g/L).[1] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | 2-(4-hydroxyphenyl)propionic acid is estimated to be soluble (~50 g/L).[1] |

| Dichloromethane | CH₂Cl₂ | Sparingly Soluble | 2-(4-hydroxyphenyl)propionic acid is estimated to be sparingly soluble (< 1 g/L).[1] |

| Chloroform | CHCl₃ | Slightly Soluble | 4-hydroxybenzoic acid is slightly soluble in chloroform. 2-(4-hydroxyphenyl)propionic acid is estimated to be sparingly soluble (< 1 g/L).[1] |

| Hexane | C₆H₁₄ | Practically Insoluble | 2-(4-hydroxyphenyl)propionic acid is estimated to be practically insoluble (< 0.1 g/L).[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very Soluble | 2-(4-hydroxyphenyl)propionic acid is very soluble (≥ 50 g/L).[1] |

Experimental Protocol: Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method .[2][3] This protocol details the steps involved in this procedure.

Shake-Flask Method Protocol

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a series of vials, each containing a known volume of the selected organic solvent.

-

The vials are sealed to prevent solvent evaporation.

-

The mixtures are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Separation of Undissolved Solute:

-

After the equilibration period, the samples are allowed to stand to allow the undissolved solid to sediment.

-

A clear supernatant is then carefully withdrawn. To ensure all solid particles are removed, the supernatant is typically filtered through a syringe filter (e.g., 0.45 µm) or centrifuged at high speed.

3. Quantification of Solute Concentration:

-

The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

-

A calibration curve is generated using standard solutions of known concentrations of the compound in the same solvent.

-

The concentration of the saturated solution is then calculated by comparing its response to the calibration curve.

4. Data Reporting:

-

The solubility is typically reported in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Potential Biological Relevance and Signaling Pathway

Compounds with a phenylalkanoic acid scaffold have been investigated for their potential to modulate inflammatory pathways. One such critical pathway is the 5-lipoxygenase (5-LOX) pathway , which is responsible for the biosynthesis of leukotrienes, potent inflammatory mediators.[4][5][6] The inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs. Given the structural similarities of this compound to known leukotriene antagonists, understanding its potential interaction with this pathway is of significant interest in drug development.

5-Lipoxygenase (Leukotriene Synthesis) Pathway

The following diagram illustrates the key steps in the 5-lipoxygenase pathway, starting from the release of arachidonic acid from the cell membrane to the production of various leukotrienes.

Caption: The 5-Lipoxygenase pathway for leukotriene synthesis.

This pathway is initiated by the release of arachidonic acid from membrane phospholipids by cytosolic phospholipase A2 (cPLA2).[7] The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into the unstable epoxide leukotriene A4 (LTA4).[4][8] LTA4 serves as a crucial intermediate and is further metabolized into either leukotriene B4 (LTB4) by LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[4] These leukotrienes are potent mediators of inflammation and allergic responses, contributing to processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.[5][9] Therefore, compounds that can inhibit key enzymes in this pathway, such as 5-LOX, are valuable candidates for the development of new anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell biology of the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-lipoxygenase pathway: Significance and symbolism [wisdomlib.org]

An In-Depth Technical Guide to 5-(4-hydroxyphenyl)pentanoic acid: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and natural occurrence of 5-(4-hydroxyphenyl)pentanoic acid. It details a plausible synthetic pathway via Friedel-Crafts acylation and Clemmensen reduction, and outlines a protocol for its potential isolation from natural sources, particularly propolis. This document includes quantitative data on related phenolic compounds found in propolis, detailed experimental methodologies, and visual diagrams of the synthetic and isolation workflows to support further research and development.

Introduction

This compound is a phenolic compound of interest due to its structural similarity to other biologically active molecules. Understanding its origins, both through chemical synthesis and from natural reservoirs, is crucial for its potential application in various scientific and pharmaceutical fields. While the definitive first discovery of this specific compound is not prominently documented in readily available literature, its synthesis can be achieved through established organic chemistry reactions. Furthermore, evidence suggests its potential presence in natural substances rich in phenolic acids, such as propolis.

Chemical Synthesis

A reliable method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation followed by a Clemmensen reduction. This classical approach is effective for the preparation of aryl-alkanoic acids.[1][2]

Synthetic Pathway

The synthesis begins with the Friedel-Crafts acylation of a protected phenol, such as anisole (methoxybenzene), with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-(4-methoxybenzoyl)butanoic acid. The subsequent Clemmensen reduction of the keto group using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl) yields 5-(4-methoxyphenyl)pentanoic acid. Finally, deprotection of the methoxy group affords the target compound, this compound.

References

The Elusive Biological Profile of 5-(4-hydroxyphenyl)pentanoic Acid: A Review of Structurally Related Phenolic Acids

An in-depth analysis for researchers, scientists, and drug development professionals.

While 5-(4-hydroxyphenyl)pentanoic acid itself remains a molecule with a largely uncharacterized biological activity profile in publicly available scientific literature, an examination of its structural analogs provides valuable insights into its potential therapeutic applications. This technical guide synthesizes the known biological activities of closely related (4-hydroxyphenyl)alkanoic acids and their derivatives, offering a predictive framework for the potential bioactivity of the target compound. Due to the absence of direct studies on this compound, this paper will focus on the reported anticancer, anti-inflammatory, and antioxidant properties of its structural congeners, presenting available quantitative data, experimental methodologies, and relevant biological pathways.

Potential Biological Activities Inferred from Structural Analogs

Phenolic acids, a broad class of plant-derived secondary metabolites, are well-documented for their diverse pharmacological effects, primarily attributed to the reactive hydroxyl group on the phenyl ring. This moiety confers potent antioxidant properties, which are often the mechanistic basis for other observed bioactivities, including anti-inflammatory and anticancer effects. The length and composition of the aliphatic chain, in this case, a pentanoic acid, can significantly influence the molecule's lipophilicity, bioavailability, and interaction with specific biological targets.

Anticancer Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable, structure-dependent anticancer activity against non-small cell lung cancer (A549) cells.[1] While the core structure differs by the presence of an amino linker and a shorter alkyl chain, these findings highlight the potential of the 4-hydroxyphenyl moiety as a pharmacophore for developing anticancer agents. The most promising of these derivatives, a compound bearing a 2-furyl substituent, exhibited selectivity for cancerous cells over non-transformed Vero cells and was found to reduce A549 cell migration.[1]

Anti-inflammatory and Antioxidant Properties

Phenolic acids are generally recognized for their anti-inflammatory and antioxidant capabilities.[2] These compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines.[2] For instance, various phenolic acids have been shown to exert anti-inflammatory effects by targeting key signaling pathways involved in inflammation.[3][4] The antioxidant activity is largely due to the ability of the hydroxyl group to scavenge free radicals, a mechanism that is foundational to their protective effects against oxidative stress-related diseases.[2]

Quantitative Data for Structurally Related Compounds

Due to the lack of specific data for this compound, the following table summarizes the anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 non-small cell lung cancer cell line.[1]

| Compound ID | Substituent | A549 Cell Viability (%) |

| 2 | Hydrazide | 86.1 |

| 12 | 1-Naphthyl | 42.1 |

| 29 | 4-NO2 Phenyl | 31.2 |

| 30 | 4-Cl Phenyl | 58.9 - 65.2 |

| 32 | 4-OH Phenyl | 58.9 - 65.2 |

Table 1: In vitro anticancer activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on A549 cells.[1]

Experimental Methodologies

The following protocols are representative of the methods used to assess the biological activities of phenolic acid derivatives and could be adapted for the study of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)[1]

-

Cell Culture: A549 non-small cell lung cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds.

-

MTT Assay: After a 24-hour incubation period with the compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antioxidant Activity Assay

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound is dissolved in a suitable solvent to prepare various concentrations.

-

Assay Procedure: A small volume of the test compound solution is mixed with the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). A known antioxidant, such as ascorbic acid, is typically used as a positive control.

Visualizing a Potential Mechanism of Action

Given the established role of phenolic compounds in modulating inflammatory pathways, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

References

- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-(4-hydroxyphenyl)pentanoic Acid: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively documents the bioactivities of various phenolic compounds. However, dedicated research on the specific therapeutic targets and mechanisms of action for 5-(4-hydroxyphenyl)pentanoic acid is notably scarce. This guide, therefore, synthesizes information from related compounds and the biological context of its natural source to propose potential avenues for research and drug development.

Executive Summary

This compound is a phenolic acid that has been identified as a constituent of Myristica cagayanensis, a plant species that has shown anti-inflammatory properties in preliminary screenings. While direct evidence for the biological targets of this compound is not available in current scientific literature, its structural similarity to other known bioactive phenolic and phenylalkanoic acids, coupled with the pharmacological profile of its source, suggests potential therapeutic relevance in areas of inflammation and oxidative stress. This document outlines these potential targets and provides a hypothetical framework for their experimental validation.

Putative Therapeutic Areas and Mechanisms

The primary lead for investigating the therapeutic potential of this compound comes from its isolation from an ethyl acetate-soluble fraction of Myristica cagayanensis, which was identified as an active species in an in vitro screen for anti-inflammatory constituents. The broader Myristica genus, including the well-known Myristica fragrans (nutmeg), has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5]

Anti-Inflammatory Activity

The structural motif of a hydroxylated phenyl ring attached to an alkyl carboxylic acid is common to many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.[6][7] These compounds often target enzymes involved in the inflammatory cascade.

Potential Molecular Targets:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes are key to the synthesis of prostaglandins, which are pro-inflammatory mediators. Many NSAIDs function by inhibiting COX enzymes.

-

Lipoxygenases (LOX): These enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This is a crucial signaling pathway that regulates the expression of numerous pro-inflammatory genes.

-

P2Y14 Receptor: Some benzoic acid derivatives have been identified as antagonists of this receptor, which is a potential target for inflammatory diseases.[8]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[9]

Potential Mechanisms:

-

Direct Radical Scavenging: The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals.

-

Modulation of Cellular Antioxidant Enzymes: The compound may upregulate the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Proposed Experimental Workflow for Target Identification and Validation

Given the lack of direct experimental data, a systematic approach is required to identify and validate the therapeutic targets of this compound. The following workflow is proposed for researchers.

Methodologies for Key Experiments

Due to the absence of published studies on this compound, detailed, validated protocols for this specific compound do not exist. The following are generalized methodologies for the initial screening phase, which would require optimization.

4.1 Cell-Based Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxic effects.

-

Data Analysis: Calculate the IC50 value for the inhibition of NO production.

4.2 COX-1/COX-2 Inhibition Assay (Enzyme-based)

-

Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical). This is typically a colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes.

-

Procedure:

-

Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add various concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the biological activity of this compound. Should the proposed experiments be conducted, the data could be presented as follows:

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound

| Assay | Endpoint | Result (IC50 in µM) |

| LPS-stimulated RAW 264.7 | NO Inhibition | Data to be determined |

| COX-1 Inhibition Assay | Enzyme Inhibition | Data to be determined |

| COX-2 Inhibition Assay | Enzyme Inhibition | Data to be determined |

| DPPH Radical Scavenging | Scavenging Activity | Data to be determined |

Conclusion and Future Directions

While the current body of scientific literature does not provide direct evidence for the therapeutic targets of this compound, its chemical structure and natural origin suggest that it may possess anti-inflammatory and antioxidant properties. The proposed experimental workflow offers a roadmap for researchers to systematically investigate these potential activities, identify specific molecular targets, and validate its therapeutic potential. Future research should focus on the synthesis of the compound and its analogs, followed by rigorous in vitro and in vivo pharmacological evaluation to elucidate its mechanism of action and potential for development as a novel therapeutic agent.

References

- 1. Biological effects of Myristica fragrans (nutmeg) extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal-iasssf.com [journal-iasssf.com]

- 5. mdpi.com [mdpi.com]

- 6. Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-hydroxyphenyl)pentanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 5-(4-hydroxyphenyl)pentanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy for creating analogs with modified properties is through the derivatization of the carboxylic acid and phenolic hydroxyl groups.

General Synthesis of Amide and Ester Derivatives

A general approach to synthesizing amide and ester derivatives of this compound involves the activation of the carboxylic acid group, followed by reaction with a desired amine or alcohol.

Experimental Protocol: Synthesis of Amide Derivatives

-

Carboxylic Acid Activation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane, DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 30 minutes.

-

Amine Coupling: The desired amine is added to the reaction mixture, and stirring is continued for 12-24 hours at room temperature.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of Ester Derivatives

-

Fisher Esterification: this compound is dissolved in an excess of the desired alcohol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reaction: The mixture is heated to reflux for several hours, with the removal of water, often using a Dean-Stark apparatus.

-

Work-up and Purification: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude ester is purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The following tables summarize key quantitative data for representative compounds.

Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenylacetyl pentanoic acid derivative C6 | Jurkat E6.1 (Leukemia) | 15 | [1] |

| Phenylacetyl pentanoic acid derivative C27 | Jurkat E6.1 (Leukemia) | 2 | [1] |

| 5(4H)-Oxazolone-based sulfonamide 9b | HepG2 (Liver Cancer) | 8.53 | [2] |

| 5(4H)-Oxazolone-based sulfonamide 9f | HepG2 (Liver Cancer) | 6.39 | [2] |

| 5(4H)-Oxazolone-based sulfonamide 9k | PC3 (Prostate Cancer) | 7.27 | [2] |

Anti-inflammatory and Analgesic Activity

| Compound | Assay | ED50 (mg/kg) | Reference |

| 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD) | Acetic Acid-Induced Writhing (mice) | 0.28 | [3] |

| DHHPD | Glutamate-Induced Paw Licking (mice) | 0.54 | [3] |

| 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene (4j) | 5-CT Induced Hypothermia (rats) | 0.05 | [4] |

| 4j | DOI Induced Head-Twitches (mice) | 0.3 | [4] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Key pathways implicated in their activity include the NF-κB and PI3K/Akt signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[5][6] Some hydroxyphenylalkanoic acid derivatives have been shown to inhibit this pathway.[7][8]

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is seeded in a multi-well plate. The cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol. The NF-κB activity is normalized to the control luciferase activity.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[9][10] Several inhibitors targeting this pathway have been developed, and some analogs of this compound may exert their anticancer effects through modulation of this cascade.[11][12]

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

-

Cell Culture and Treatment: Cancer cells are grown to 70-80% confluency and then treated with the test compound at various concentrations for a specified time.

-

Protein Extraction: The cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The this compound scaffold provides a promising foundation for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this core structure allows for the generation of extensive libraries of derivatives and analogs for structure-activity relationship studies. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into clinical development. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Analgesic Effect of 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one in Experimental Animal Models of Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Analogues of AKT (Protein Kinase B) Inhibitor-IV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Commercial Sourcing and Technical Guide: 5-(4-hydroxyphenyl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of 5-(4-hydroxyphenyl)pentanoic acid (CAS No. 4654-08-4). This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this chemical compound for their studies.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The compound is typically sold as a white to off-white solid with a purity of 98% or higher. Pricing and available quantities vary by supplier. A summary of offerings from prominent vendors is provided in the table below. Researchers are advised to request a certificate of analysis (COA) from their chosen supplier to obtain lot-specific purity and analytical data.

| Supplier | Purity | Available Quantities & Example Pricing |

| Sigma-Aldrich | 98% | 250 mg ( |

| Thermo Scientific (Alfa Aesar) | 98% | Pricing available upon login/request |

| Santa Cruz Biotechnology | Information available upon request | Pricing available upon request |

| Worldwide Life Sciences | Information available upon request | 25 g ($987.00) |

| Ambeed, Inc. | 98% | Pricing available upon login/request |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | Information available upon request | Pricing available upon request |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H14O3[1] |

| Molecular Weight | 194.23 g/mol [1] |

| Melting Point | 116-120°C[2] |

| Boiling Point (Predicted) | 401.0 ± 28.0 °C[2] |

| Density (Predicted) | 1.178 ± 0.06 g/cm3 [2] |

| pKa (Predicted) | 4.75 ± 0.10[2] |

| Water Solubility | Soluble[2] |

| Storage | Sealed in a dry environment at room temperature[2] |

Synthesis and Experimental Protocols

While this compound is commercially available, an understanding of its synthesis can be valuable for specialized applications or custom isotopic labeling. Based on synthetic routes for analogous compounds, a plausible method for its preparation involves a Friedel-Crafts acylation followed by a reduction. A detailed protocol for a similar, fluorinated compound is described in patent CN111138276A, which can be adapted for this synthesis.[3]

Proposed Synthesis of this compound

A potential synthetic route for this compound is outlined below. This proposed pathway is based on established organic chemistry principles and synthetic methods for similar molecules.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

To a cooled (0 °C) suspension of a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane), add glutaric anhydride portion-wise.

-

Stir the mixture for 15-30 minutes.

-

Slowly add phenol to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it over ice and acidifying with hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Experimental Protocol: General Procedure for Clemmensen Reduction

-

Activate zinc amalgam by stirring with dilute hydrochloric acid.

-

Add the crude 5-oxo-5-(4-hydroxyphenyl)pentanoic acid to the zinc amalgam in a mixture of concentrated hydrochloric acid and a water-miscible organic solvent.

-

Heat the mixture to reflux for several hours.

-

After cooling, decant the aqueous solution from the remaining zinc.

-

Extract the aqueous layer with a suitable organic solvent.

-

Dry the combined organic extracts and remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Analytical Characterization

Quality control and characterization of this compound are crucial for ensuring its suitability for research applications. Standard analytical techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. Spectral data for this compound is available in chemical databases such as ChemicalBook.[4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the hydroxyl and carboxylic acid moieties.

-

High-Performance Liquid Chromatography (HPLC): A common method for determining the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of an organic solvent (e.g., methanol or acetonitrile) and acidified water is a typical setup for analyzing phenolic acids.[5][6]

The following diagram illustrates a general workflow for the procurement and quality control of this compound.

Caption: Workflow for procurement and quality control of the compound.

Applications and Biological Relevance

This compound is primarily utilized as a pharmaceutical intermediate and a building block in organic synthesis.[2] Its bifunctional nature, with both a carboxylic acid and a phenol group, allows for a variety of chemical transformations.

As of the date of this guide, there is no direct scientific literature that implicates this compound in specific biological signaling pathways. While structurally related phenolic compounds are known to have biological activities, further research is required to determine if this particular molecule has any significant pharmacological effects or pathway interactions. Its primary role in a research and development context appears to be as a chemical intermediate for the synthesis of more complex molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 4654-08-4 [amp.chemicalbook.com]

- 3. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]

- 4. This compound(4654-08-4) 1H NMR spectrum [chemicalbook.com]

- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Storage of 5-(4-hydroxyphenyl)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-(4-hydroxyphenyl)pentanoic acid (CAS No. 4654-08-4). Due to the limited availability of specific safety data for this compound, this document emphasizes general safety principles for related chemical classes and outlines experimental protocols for determining key safety parameters.

Physicochemical and Safety Data

| Property | Value | Source / Notes |

| Chemical Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 116-120 °C | [2] |

| Boiling Point (Predicted) | 401.0 ± 28.0 °C | [2] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.75 ± 0.10 | [2] |

| Water Solubility | Soluble | [2] |

| Permissible Exposure Limit (PEL) | Not established | It is advisable to handle it in a well-ventilated area or a fume hood. |

| Flash Point | Not available | For a related compound, diphenolic acid, the flash point is 274.5 °C.[3] However, this is not directly applicable. |

| Auto-ignition Temperature | Not available | For pentanoic acid, a related compound, the auto-ignition temperature is 399 °C (752 °F).[4] This is for guidance only. |

Hazard Identification and Precautionary Measures

Based on data for similar compounds, this compound should be handled with care. The primary hazards are expected to be:

-

Skin and Eye Irritation: As with many phenolic and carboxylic acid compounds, direct contact may cause irritation.[5]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols for Safety Assessment

Given the data gaps, the following experimental protocols are recommended to establish a comprehensive safety profile for this compound.

3.1. Protocol for Determining Flash Point (Closed-Cup Method)

This protocol is adapted from standard methods like ASTM D93.

-

Objective: To determine the lowest temperature at which the vapor of the substance can ignite.

-

Apparatus: A Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

Place a sample of this compound into the test cup of the apparatus.

-

Heat the sample at a slow, constant rate.

-

Introduce an ignition source (a small flame) into the vapor space above the sample at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapor ignites.

-

Record the temperature and atmospheric pressure.

-

3.2. Protocol for Thermal Stability and Reactivity Screening (Differential Scanning Calorimetry - DSC)

-

Objective: To assess the thermal stability and potential for exothermic decomposition.

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh a small sample (1-5 mg) of this compound into a DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition). The onset temperature of a significant exotherm indicates the beginning of thermal instability.

-

3.3. Protocol for Assessing Incompatibility with Oxidizing Agents

-

Objective: To evaluate the reactivity of this compound with common oxidizing agents.

-

Materials: this compound, common laboratory oxidizing agents (e.g., hydrogen peroxide, potassium permanganate, nitric acid), and a suitable solvent.

-

Procedure (Small Scale):

-

In a controlled environment (fume hood), dissolve a small amount of this compound in a suitable solvent in a test tube.

-

Carefully add a small, stoichiometric amount of the oxidizing agent.

-

Observe for any signs of reaction, such as a temperature increase, gas evolution, or color change.

-

Repeat with different oxidizing agents and at slightly elevated temperatures if no reaction is observed at ambient temperature.

-

Scale up reactions with caution.

-

Visualized Workflows and Pathways

4.1. Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling and storage.

4.2. Potential Reactivity Pathways

This diagram illustrates the potential reactivity of this compound based on its functional groups.

Caption: Potential reactivity pathways.

Incompatible Materials

To prevent hazardous reactions, avoid contact with:

-

Strong Oxidizing Agents: The phenolic ring can be susceptible to oxidation.

-

Strong Bases: The carboxylic acid will react exothermically with strong bases.

-

Acid Chlorides and Anhydrides: These can react with the hydroxyl group.[6]

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials, heat, and sources of ignition.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Consult with your institution's environmental health and safety department for specific disposal procedures.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 4654-08-4 [amp.chemicalbook.com]

- 3. Diphenolic acid - Wikipedia [en.wikipedia.org]

- 4. PENTANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 5-(3,4-Dihydroxyphenyl)pentanoic acid | C11H14O4 | CID 49831816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BISPHENOL A | Occupational Safety and Health Administration [osha.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of 5-(4-hydroxyphenyl)pentanoic acid in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic acids, a major class of plant-derived secondary metabolites, have garnered significant attention in anticancer research due to their potential to modulate various signaling pathways involved in cancer progression. 5-(4-hydroxyphenyl)pentanoic acid, a member of this class, presents a promising scaffold for investigation as a potential anticancer agent. While direct studies on the anticancer properties of this compound are limited in publicly available literature, its structural similarity to other well-researched phenolic acids suggests it may possess similar biological activities.

These application notes provide a comprehensive guide for researchers interested in exploring the anticancer potential of this compound. The protocols outlined below are based on established methodologies for evaluating the in vitro efficacy of novel anticancer compounds.

Postulated Mechanism of Action

Based on the known mechanisms of other phenolic acids, this compound may exert its anticancer effects through the modulation of key cellular signaling pathways. Phenolic compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[1][2] The presence of the hydroxyl group on the phenyl ring is often crucial for the antioxidant and anticancer activities of phenolic acids.[3]

Potential signaling pathways that could be affected by this compound include:

-

Apoptosis Induction: Activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2]

-

Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M) by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1]

-

Inhibition of Proliferation and Metastasis: Interference with signaling pathways that promote cell growth and spread, such as the MAPK/ERK and PI3K/Akt pathways.[1][3]

The following diagram illustrates a generalized signaling pathway for the anticancer activity of phenolic acids, which can serve as a hypothetical model for this compound.

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (and a vehicle control) to the respective wells.

-

Incubate the plate for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram outlines a logical workflow for the preliminary in vitro investigation of this compound's anticancer properties.

Caption: In vitro workflow for anticancer drug screening.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. An example of how to present the IC50 data is provided below.

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MCF-7 | |||

| A549 | |||

| HT-29 |

Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking, its chemical structure places it within a class of compounds with known anticancer properties. The application notes and protocols provided here offer a robust framework for initiating a thorough investigation into its potential as a novel therapeutic agent. The systematic approach outlined, from initial cytotoxicity screening to more detailed mechanistic studies, will enable researchers to effectively evaluate the promise of this compound in the field of cancer research.

References

Application Notes and Protocols for 5-(4-hydroxyphenyl)pentanoic acid in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction